molecular formula C16H16O2 B11538915 1-(4-Ethoxyphenyl)-2-phenylethanone CAS No. 38495-73-7

1-(4-Ethoxyphenyl)-2-phenylethanone

Cat. No.: B11538915
CAS No.: 38495-73-7
M. Wt: 240.30 g/mol
InChI Key: VTSGNASCRQVFMA-UHFFFAOYSA-N
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Description

  • Preparation Methods

      Synthetic Routes: While specific synthetic routes may vary, one common method involves the Friedel-Crafts acylation of ethylbenzene with ethyl chloroformate in the presence of aluminum chloride.

      Industrial Production: Industrial-scale production typically involves optimized reaction conditions to maximize yield and minimize byproducts.

  • Chemical Reactions Analysis

      Reactions: It can undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions: For example, it reacts with Grignard reagents to form ketones. Acid-catalyzed hydrolysis can yield the corresponding carboxylic acid.

      Major Products: The major product depends on the specific reaction conditions.

  • Scientific Research Applications

      Chemistry: Used as a building block in organic synthesis.

      Biology: Investigated for potential biological activities.

      Medicine: May have applications in drug discovery.

      Industry: Used in fragrance and flavor synthesis.

  • Mechanism of Action

    • The exact mechanism of action is context-dependent. It may interact with specific molecular targets or pathways, but detailed studies are needed.
  • Comparison with Similar Compounds

      Similar Compounds: Other aromatic ketones, such as acetophenone derivatives, share similarities. the unique ethoxyphenyl substitution sets it apart.

    Remember that this compound’s applications and properties are still an active area of research, and further studies are necessary to fully understand its potential.

    Properties

    CAS No.

    38495-73-7

    Molecular Formula

    C16H16O2

    Molecular Weight

    240.30 g/mol

    IUPAC Name

    1-(4-ethoxyphenyl)-2-phenylethanone

    InChI

    InChI=1S/C16H16O2/c1-2-18-15-10-8-14(9-11-15)16(17)12-13-6-4-3-5-7-13/h3-11H,2,12H2,1H3

    InChI Key

    VTSGNASCRQVFMA-UHFFFAOYSA-N

    Canonical SMILES

    CCOC1=CC=C(C=C1)C(=O)CC2=CC=CC=C2

    Origin of Product

    United States

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